molecular formula C14H17N3 B6123399 N-isobutyl-6-phenylpyrimidin-4-amine

N-isobutyl-6-phenylpyrimidin-4-amine

Cat. No. B6123399
M. Wt: 227.30 g/mol
InChI Key: MPYHAQNJCFPTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-6-phenylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-Isobutyl-6-phenylpyrimidin-4-amine involves the inhibition of tyrosine kinases, which are involved in the regulation of cell growth and division. The compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-Isobutyl-6-phenylpyrimidin-4-amine has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-Isobutyl-6-phenylpyrimidin-4-amine is its high potency and selectivity towards tyrosine kinases. However, the compound also exhibits poor solubility in aqueous media, which can limit its application in certain experimental setups.

Future Directions

There are several potential future directions for research on N-Isobutyl-6-phenylpyrimidin-4-amine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity towards specific tyrosine kinases. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on other signaling pathways involved in cancer development and progression.

Synthesis Methods

The synthesis of N-Isobutyl-6-phenylpyrimidin-4-amine involves several steps, including the condensation of 2-aminopyrimidine with isobutyraldehyde, followed by reduction and subsequent reaction with phenylhydrazine. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-Isobutyl-6-phenylpyrimidin-4-amine has been extensively studied for its potential use as a drug candidate. The compound has been found to exhibit potent inhibitory activity against several enzymes, including tyrosine kinases, which are involved in the development and progression of cancer.

properties

IUPAC Name

N-(2-methylpropyl)-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11(2)9-15-14-8-13(16-10-17-14)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYHAQNJCFPTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-6-phenylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.